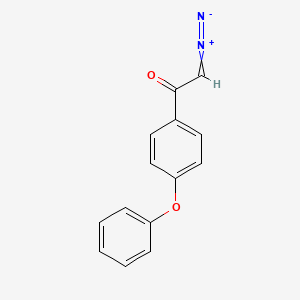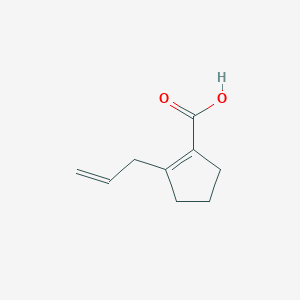
2-(Prop-2-en-1-yl)cyclopent-1-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-2-en-1-yl)cyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C10H14O2. It is characterized by a cyclopentene ring substituted with a prop-2-en-1-yl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yl)cyclopent-1-ene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclopentene, which undergoes a series of reactions to introduce the prop-2-en-1-yl group and the carboxylic acid group.
Allylation: Cyclopentene is subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.
Oxidation: The resulting allyl-substituted cyclopentene is then oxidized using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-2-en-1-yl)cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The prop-2-en-1-yl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(Prop-2-en-1-yl)cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Prop-2-en-1-yl)cyclopent-1-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various biochemical transformations, leading to the modulation of specific pathways. For example, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopenten-1-one: A structurally related compound with a ketone group instead of a carboxylic acid group.
Cyclopentene-1-carboxylic acid: Similar structure but lacks the prop-2-en-1-yl group.
2-(Cyclopent-1-en-1-yl)acetic acid: Contains an acetic acid group instead of a carboxylic acid group.
Uniqueness
2-(Prop-2-en-1-yl)cyclopent-1-ene-1-carboxylic acid is unique due to the presence of both the prop-2-en-1-yl group and the carboxylic acid group on the cyclopentene ring
Propiedades
Número CAS |
90969-23-6 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-prop-2-enylcyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-2-4-7-5-3-6-8(7)9(10)11/h2H,1,3-6H2,(H,10,11) |
Clave InChI |
ZNWPMKUYIPGYKI-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C(CCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14370379.png)
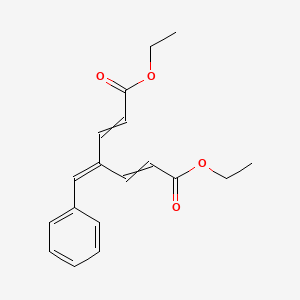
![3-Methoxydibenzo[b,e]oxepine-6,11-dione](/img/structure/B14370398.png)
![Bicyclo[2.2.2]oct-2-ene-1-carbonitrile](/img/structure/B14370402.png)
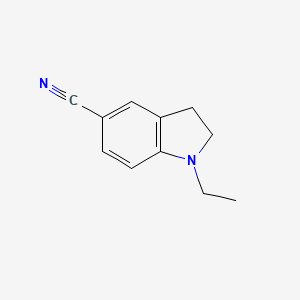
![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)
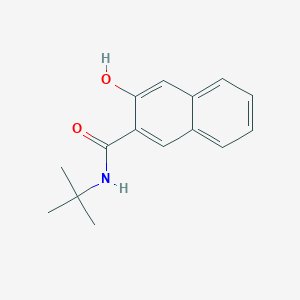
![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)
![2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B14370433.png)
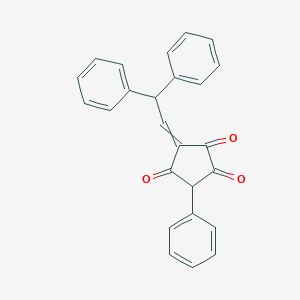
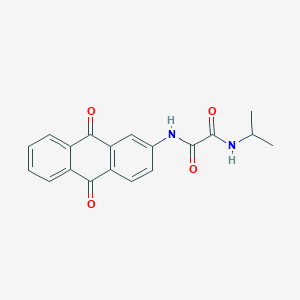
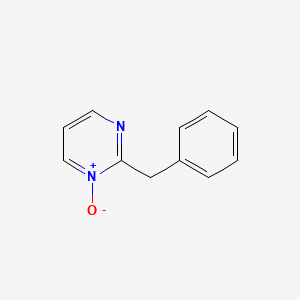
![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)
